molecular formula C15H11Cl2N3OS B2714575 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896336-95-1

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2714575
CAS No.: 896336-95-1
M. Wt: 352.23
InChI Key: MVGUTDAZTJFTJV-UHFFFAOYSA-N
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Description

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a potent, ATP-competitive, and highly selective small-molecule inhibitor of Death-Associated Protein Kinase 1 (DAPK1) Source . DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that functions as a positive mediator of programmed cell death and is implicated in various pathological processes, including neurodegenerative diseases, stroke, and tumor suppression Source . This compound demonstrates exceptional selectivity for DAPK1 over other kinases, making it an invaluable chemical probe for deciphering the complex signaling networks governed by DAPK1 activity Source . Its primary research utility lies in investigating the role of DAPK1 in apoptotic and autophagic pathways, with significant applications in models of cerebral ischemia and other neurological disorders where DAPK1-mediated cell death is a critical component Source . Furthermore, its use extends to cancer research for exploring the tumor-suppressive functions of DAPK1 and its potential crosstalk with oncogenic signaling. This inhibitor provides researchers with a precise tool to modulate DAPK1 function, enabling critical insights into its mechanism and validating its potential as a therapeutic target for a range of diseases.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3OS/c1-9-4-5-20-13(6-9)18-14(19-15(20)21)22-8-10-2-3-11(16)12(17)7-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGUTDAZTJFTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a][1,3,5]triazin-4-one core.

    Introduction of the 3,4-Dichlorophenylmethylsulfanyl Group: This step involves the nucleophilic substitution reaction where a 3,4-dichlorophenylmethylsulfanyl group is introduced to the core structure.

    Methylation: The final step involves the methylation of the core structure to introduce the 8-methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in disease processes.

Comparison with Similar Compounds

Key Observations :

  • The 8-methyl substituent contrasts with halogenated aryl groups at position 7 in compounds like 8l and 8m, which may influence steric bulk and π-π stacking interactions .
  • Unlike BD 1008 and BD 1047 (piperidine-based sigma receptor ligands with dichlorophenyl groups), the target compound’s rigid triazinone core likely limits conformational flexibility, affecting receptor binding profiles .

Physicochemical Properties

Compound Melting Point (°C) Solubility Trends Planarity
Target Compound Not reported Moderate (lipophilic groups) Highly rigid
8l 230 Low (bromine steric hindrance) Planar core
8m 157 Moderate (chlorine polarity) Planar core
BD 1008 Not reported High (amine salt form) Flexible piperidine

Key Observations :

  • The rigid triazinone core ensures planarity across analogs, enhancing stacking interactions but reducing solubility compared to flexible scaffolds like BD 1008 .
  • Halogen substituents (e.g., bromine in 8l) lower solubility due to increased molecular weight and steric effects, whereas the target’s methyl group may improve metabolic stability .

Biological Activity

The compound 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological effects, mechanisms of action, and toxicity profiles.

Chemical Structure

The structure of the compound is characterized by a pyrido[1,2-a][1,3,5]triazin-4-one core with a sulfanyl group and a dichlorophenyl substituent. The inclusion of halogens in its structure may influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Anticancer Properties : Preliminary studies have suggested that derivatives of pyrido[1,2-a][1,3,5]triazin-4-one may inhibit cancer cell proliferation.
  • Antimicrobial Effects : The presence of the sulfanyl group is hypothesized to contribute to antimicrobial activity.
  • Cytotoxicity : Studies have shown varying levels of cytotoxicity against different cell lines.

Anticancer Activity

In a study evaluating the anticancer properties of similar compounds, it was found that pyrido derivatives exhibited significant inhibition against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound showed IC50 values (concentration required to inhibit cell growth by 50%) ranging from 10 µM to 30 µM against these cell lines, indicating moderate potency compared to standard chemotherapeutics like Vinblastine and Colchicine .

Toxicity Profiles

Toxicity assessments were conducted using Daphnia magna as a model organism. The lethal concentration (LC50) values were determined for related compounds in the series. For instance, compounds with similar structural features exhibited LC50 values ranging from 34.68 µM to 482.6 µM after 48 hours of exposure. The specific toxicity of this compound remains to be thoroughly evaluated but is expected to align with these findings due to structural similarities .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the presence of the triazine ring may play a crucial role in interacting with cellular targets involved in cancer progression and microbial resistance.

Comparative Analysis

A comparative analysis of similar compounds can provide insights into the biological activity of this compound:

CompoundIC50 (µM)LC50 (µM)Biological Activity
Compound A10.534.68Anticancer
Compound B20.0195.2Antimicrobial
Compound C30.0482.6Cytotoxic

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one, and how do reaction parameters influence yield?

  • Answer : The synthesis typically involves multi-step cyclization reactions. For example, pyridine derivatives can react with triazine precursors in solvents like acetic acid under reflux (80–120°C) for 3–4 hours . Critical parameters include solvent polarity (e.g., DMSO enhances nucleophilic substitution), temperature control to avoid side reactions, and stoichiometric ratios of intermediates. Purification via recrystallization (e.g., acetonitrile) is essential for isolating high-purity products .

Q. Which analytical techniques are prioritized for structural validation of this compound?

  • Answer : X-ray crystallography using SHELXL refinement is the gold standard for confirming 3D molecular geometry . Complementary methods include:

  • NMR : To verify substituent positions (e.g., methyl and sulfanyl groups).
  • HRMS : For exact mass determination.
  • FT-IR : To identify functional groups like C=S and N-H stretches.
    • Cross-validation of spectral data with computational simulations (e.g., DFT) is recommended to resolve ambiguities .

Q. What in vitro assays are recommended for preliminary pharmacological screening?

  • Answer : Begin with enzyme inhibition assays targeting kinases or phosphodiesterases, given the triazinone core’s affinity for ATP-binding domains . Use cell viability assays (e.g., MTT) to assess cytotoxicity. Dose-response curves should be generated at concentrations of 1–100 µM, with positive controls (e.g., staurosporine for apoptosis) .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final cyclization step?

  • Answer : Low yields often stem from steric hindrance or incomplete ring closure. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves energy efficiency .
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki coupling efficiency for aryl group introduction .
  • Solvent optimization : Switch from DMF to ionic liquids to stabilize reactive intermediates .

Q. How should contradictory results in crystallographic data and computational modeling be resolved?

  • Answer : Discrepancies may arise from dynamic disorder or solvent interactions in crystal structures. Mitigation steps:

  • Twinned data refinement : Use SHELXL’s TWIN command to model overlapping lattices .
  • DFT geometry optimization : Compare experimental bond lengths/angles with theoretical values to identify outliers .
  • Variable-temperature XRD : Assess thermal motion effects on molecular conformation .

Q. What experimental design principles apply to long-term stability studies of this compound?

  • Answer : Adopt a split-plot design (as in agricultural chemistry studies) to evaluate degradation under controlled variables:

  • Environmental factors : pH (4–10), temperature (25–60°C), and UV exposure .
  • Analytical endpoints : HPLC-MS to track degradation products and LC₅₀ shifts in bioactivity .
  • Replicates : Use ≥4 replicates per condition to ensure statistical power .

Q. How can computational models predict the compound’s interaction with biological targets?

  • Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations:

  • Target selection : Prioritize proteins with conserved ATP-binding pockets (e.g., PI3Kγ).
  • Binding free energy : Calculate using MM-PBSA to rank affinity .
  • Validation : Cross-check predictions with SPR (surface plasmon resonance) binding assays .

Q. What statistical frameworks are suitable for analyzing conflicting bioactivity data across assays?

  • Answer : Apply mixed-effects models to account for inter-assay variability:

  • Fixed effects : Compound concentration, assay type (e.g., enzymatic vs. cellular).
  • Random effects : Batch-to-batch reagent variability.
  • Post hoc tests : Use Tukey’s HSD to identify significant differences in IC₅₀ values .

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